molecular formula C4H5FN4 B026043 5-Fluoro-2-hydrazinylpyrimidine CAS No. 104408-28-8

5-Fluoro-2-hydrazinylpyrimidine

Cat. No.: B026043
CAS No.: 104408-28-8
M. Wt: 128.11 g/mol
InChI Key: GBEDYDITEBFPGM-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydrazinylpyrimidine: is a fluorinated pyrimidine derivative with the molecular formula C4H5FN4. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and biochemical research. The presence of both fluorine and hydrazine groups in its structure imparts unique chemical properties that make it a valuable intermediate in various synthetic pathways.

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-hydrazinylpyrimidine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant . It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is intricate. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydrazinylpyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluorouracil, a well-known fluorinated pyrimidine.

    Hydrazination: The 5-fluorouracil is treated with hydrazine hydrate under controlled conditions to introduce the hydrazine group at the 2-position of the pyrimidine ring. This reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-hydrazinylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives with different oxidation states.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Azo and azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-hydrazinylpyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways involving pyrimidine metabolism.

    Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals, where fluorinated pyrimidines play a crucial role.

Comparison with Similar Compounds

    5-Fluorouracil: A widely used anticancer agent with a similar fluorinated pyrimidine structure.

    5-Fluoro-2-hydroxypyrimidine: Another fluorinated pyrimidine with a hydroxyl group at the 2-position.

    5-Fluoro-2-chloropyrimidine: A compound with a chlorine atom at the 2-position instead of a hydrazine group.

Uniqueness: 5-Fluoro-2-hydrazinylpyrimidine is unique due to the presence of both fluorine and hydrazine groups, which impart distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate for synthesizing a wide range of derivatives with potential therapeutic applications.

Properties

IUPAC Name

(5-fluoropyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEDYDITEBFPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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